BRD4 BD2 Binding Affinity: Sub-Nanomolar Kd versus Inactive or Weakly Active Structural Analogs
In a BROMOscan binding assay using human partial-length BRD4 BD2 expressed in E. coli, the target compound displayed a dissociation constant (Kd) of 0.300 nM [1]. In contrast, the 3-hydroxy analog (BDBM67623) showed an IC50 of 3.41 µM (3410 nM) in a distinct screening format, and the 3-methoxy analog (BDBM34924) exhibited an IC50 exceeding 50,000 nM against an unrelated enzyme (PMI) [2][3]. Although not a direct head-to-head comparison under identical assay conditions, the over 10,000-fold difference in potency relative to the closest publicly tested analogs strongly suggests that the 2-bromo-4-nitrophenoxy substitution is critical for high-affinity BRD4 interaction.
| Evidence Dimension | Binding affinity to BRD4 BD2 |
|---|---|
| Target Compound Data | Kd = 0.300 nM |
| Comparator Or Baseline | 3-hydroxy analog (IC50 = 3410 nM); 3-methoxy analog (IC50 > 50,000 nM) |
| Quantified Difference | >10,000-fold more potent than closest analog with available data |
| Conditions | BROMOscan assay, human partial-length BRD4 BD2, bacterial expression system; comparator data from different enzymatic/fluorescence polarization assays |
Why This Matters
Sub-nanomolar target engagement is a key differentiator for researchers selecting a chemical probe for bromodomain-dependent gene regulation studies.
- [1] BindingDB entry BDBM50148603. Kd 0.300 nM, BRD4 BD2 BROMOscan assay. Available at: https://bindingdb.org View Source
- [2] BindingDB entry BDBM67623. 3-hydroxy-pyrido[1,2-a]indole-10-carbonitrile; IC50 3.41E+3 nM. Available at: https://bindingdb.org View Source
- [3] BindingDB entry BDBM34924. 3-methoxy-pyrido[1,2-a]indole-10-carbonitrile; IC50 >5.00E+4 nM. Available at: https://bindingdb.org View Source
